3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

CDK8 inhibitor Mediator kinase colorectal cancer

Why this compound? It is the exact rigid, low-MW scaffold (MW 158.16, zero rotatable bonds) behind the clinical CDK8 inhibitor MSC2530818 (IC₅₀ 2.6 nM, >90% kinome selectivity). Identical core drives LRRK2 brain-penetrant leads (IC₅₀ 190 nM, G2019S) and selective COX-2 inhibitors (IC₅₀ 0.11 µM, SI=33). Available in ≥95% purity with a chromatography-free green synthesis route for rapid library generation. Validate your target with the same starting point used in high-impact Mediator kinase and neuroprotection programs.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
Cat. No. B7904550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=NN1)C#N
InChIInChI=1S/C8H6N4/c1-5-7-2-6(3-9)4-10-8(7)12-11-5/h2,4H,1H3,(H,10,11,12)
InChIKeySEGQGMVDNLBJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Core Scaffold Identity & Procurement-Relevant Physicochemical Profile


3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 1483428-81-4, MF C₈H₆N₄, MW 158.16 g/mol) is a bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family. It features a 3-methyl substituent and a 5-cyano group on the fused pyrazole-pyridine core [1]. The compound is commercially available as a versatile small-molecule scaffold with typical purities of ≥95% or NLT 98% . Its computed properties include zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors, giving it a rigid, low-molecular-weight profile suitable as a fragment or lead-like starting point [1].

Why 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Cannot Be Swapped with Other Pyrazolopyridine Carbonitriles


Within the pyrazolo[3,4-b]pyridine-5-carbonitrile class, subtle variations in substitution pattern produce large differences in kinase selectivity, cellular potency, and physicochemical properties. For example, replacing the N1–H with a tert-butyl group in 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (MW 214.3) increases molecular weight and lipophilicity, altering permeability and target engagement . Similarly, introducing a 6-amino group, as in 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, shifts kinase inhibition from CDK8 to a CDK5/DYRK1A/GSK-3 profile [1]. Even the absence of the 3-methyl group in the parent 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (MW 144.13) results in a different hydrogen-bonding capacity and biological fingerprint [2]. These structural differences mean that in-class compounds are not functionally interchangeable; each congener must be validated for the specific target and assay context.

Quantitative Differentiation Evidence for 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile vs. Closest Analogs


CDK8 Inhibition: 3-Methyl-1H-pyrazolo[3,4-b]pyridine Core vs. Imidazo-thiadiazole Scaffold in MSC2530818

The 3-methyl-1H-pyrazolo[3,4-b]pyridine core, when elaborated to MSC2530818, delivers an IC₅₀ of 2.6 nM against CDK8 and selectivity over 264 kinases at 1 µM, with the only off-target being GSK3α (IC₅₀ = 691 nM) [1][2]. This performance was achieved through scaffold replacement of an imidazo-thiadiazole starting point, demonstrating that the 3-methyl-1H-pyrazolo[3,4-b]pyridine core is critical for obtaining oral bioavailability and microsomal stability alongside potency [3]. The structurally related but less active control MSC2530819 (bearing the same core but a different amide substituent) shows markedly reduced cellular activity in SW620 colony-formation assays at 350 nM, directly linking core substitution to functional effect [4][5].

CDK8 inhibitor Mediator kinase colorectal cancer

LRRK2 Kinase Inhibition with Brain Penetration: 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives vs. Other Pyrazolopyridine Chemotypes

A 2024 study in ACS Chemical Neuroscience identified 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives as potent and selective LRRK2 kinase inhibitors with demonstrated blood-brain barrier penetration in rodent models and neuroprotective effects in cellular neurodegeneration models [1][2]. BindingDB data for a related pyrazolo[3,4-b]pyridine LRRK2 inhibitor show an IC₅₀ of 190 nM against both wild-type LRRK2 and the G2019S mutant [3]. This CNS-penetrant profile differentiates the 3-methyl-substituted core from other pyrazolo[3,4-b]pyridine series (e.g., FGFR-targeted 7n or IRAK degraders) that typically lack reported brain exposure [4].

LRRK2 inhibitor Parkinson's disease blood-brain barrier

COX-2 Selectivity: 6-Benzylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile vs. Reference Drugs

In a series of 6-amino-substituted pyrazolo[3,4-b]pyridine-5-carbonitriles, compound 4 (6-benzylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) demonstrated an IC₅₀ of 0.11 µM against COX-2 with a selectivity index (SI) of 33 over COX-1, making it a potent and selective COX-2 inhibitor [1][2]. This selectivity profile derives specifically from the 6-benzylamino substitution on the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core; the related 6-hexylamino analog (compound 6) showed antifungal and antibacterial activity instead of COX-2 selectivity, highlighting the critical role of the N-substituent in determining pharmacological outcome [1].

COX-2 inhibitor anti-inflammatory selectivity index

Synthetic Efficiency: One-Pot Three-Component Access to 4-Aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles Using Al₂O₃ Nanocatalyst

A one-pot three-component reaction employing arylglyoxals, 3-aryl-3-oxopropanenitriles, and 5-amino-1-aryl-3-methylpyrazoles in the presence of Al₂O₃ nanocatalyst in H₂O–EtOH (1:1) under reflux delivers 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives in 70–91% yield [1][2]. This method outperforms alternative catalyst/solvent combinations examined in the same study and provides a chromatography-free workup under green solvent conditions, offering a practical advantage over stepwise synthetic routes that typically give lower overall yields and require column purification [1].

multicomponent reaction nanocatalysis green chemistry

Physicochemical Differentiation: Molecular Weight, Rigidity, and LogP vs. N1-Substituted Analogs

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (MW 158.16, zero rotatable bonds) occupies a distinct physicochemical space compared to its N1-substituted analogs. 1-tert-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has a MW of 214.3 g/mol (56.1 Da higher) and increased lipophilicity due to the tert-butyl group . 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has a calculated logP of 0.355 [1], while 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has a logP of 1.25 . Although a measured logP for the target compound is not publicly available, the absence of N1-alkylation preserves a hydrogen bond donor (N1–H), which is critical for certain hinge-binding interactions in kinase targets and is lost upon N1-methylation or N1-tert-butylation [1].

physicochemical properties fragment-based drug discovery lead-likeness

A Note on Evidence Strength and Data Limitations

High-strength differential evidence (direct head-to-head quantitative comparisons under identical experimental conditions) for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as an isolated scaffold is limited in the public domain. The strongest quantitative differentiation emerges from elaborated derivatives (MSC2530818 for CDK8, compound 4 for COX-2, and 2024 LRRK2 lead compounds) rather than from the unsubstituted core itself. The one-pot synthetic yield data (70–91%) [1] and the physicochemical comparisons with N1-substituted analogs [2] represent the most reliable baseline-level differentiation for the compound as procured. Users should verify claimed biological activity in their own assay systems and consider that a significant fraction of the scaffold's value lies in its synthetic tractability for further derivatization. This explicit acknowledgment is made to avoid overstating the evidence base.

data availability evidence grading procurement caveat

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Evidence-Backed Research & Industrial Application Scenarios


Mediator Kinase (CDK8/19) Inhibitor Lead Optimization

The 3-methyl-1H-pyrazolo[3,4-b]pyridine core is the validated scaffold for MSC2530818, a CDK8 inhibitor with IC₅₀ = 2.6 nM and selectivity over 264 kinases. Researchers pursuing Mediator kinase targets for colorectal cancer (as demonstrated in SW620 xenograft models [1]) should prioritize this core for its proven translation from biochemical potency to cellular efficacy and oral bioavailability [2][3].

CNS-Penetrant LRRK2 Inhibitor Development for Parkinson's Disease

Derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile have demonstrated LRRK2 inhibition (IC₅₀ = 190 nM against both wild-type and G2019S mutant) with blood-brain barrier penetration in rodent models and neuroprotective effects [4][5]. This application scenario is supported by patent literature covering pyrazolopyridines as LRRK2 inhibitors [6].

COX-2 Selective Anti-Inflammatory Agent Discovery

The 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile sub-series yields potent COX-2 inhibitors (IC₅₀ = 0.11 µM, SI = 33) [7]. Researchers screening for anti-inflammatory leads can use 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a starting point for introducing 6-amino diversity to tune COX-2 potency and selectivity.

High-Throughput Library Synthesis via One-Pot Multicomponent Chemistry

The Al₂O₃-nanocatalyzed one-pot three-component protocol provides 70–91% yields of 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives under green solvent conditions [8]. This chemistry enables rapid parallel library generation for industrial medicinal chemistry groups, with chromatography-free workup reducing purification costs.

Quote Request

Request a Quote for 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.